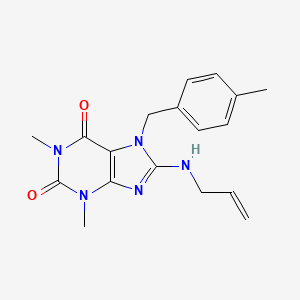

8-(allylamino)-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

Description

8-(Allylamino)-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a purine derivative characterized by substitutions at positions 1, 3, 7, and 8 of the purine core. The 1- and 3-positions are methyl groups, while the 7-position bears a 4-methylbenzyl group, and the 8-position is substituted with an allylamino group. The dione moiety at positions 2 and 6 confers electron-withdrawing properties, influencing reactivity and intermolecular interactions.

For example, Scheme 37 in describes the amination of 1,3-dimethyl-7-(alkyl)-3,7-dihydro-1H-purine-2,6-dione derivatives with amines, a method likely applicable to introducing the allylamino group at position 8 . The 4-methylbenzyl group at position 7 may be introduced via alkylation or substitution reactions, as seen in for similar compounds .

Properties

IUPAC Name |

1,3-dimethyl-7-[(4-methylphenyl)methyl]-8-(prop-2-enylamino)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O2/c1-5-10-19-17-20-15-14(16(24)22(4)18(25)21(15)3)23(17)11-13-8-6-12(2)7-9-13/h5-9H,1,10-11H2,2-4H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKHNJGDVAUDBPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C3=C(N=C2NCC=C)N(C(=O)N(C3=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(allylamino)-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione typically involves multiple steps. One common method starts with the preparation of the purine core, followed by the introduction of the allylamino, dimethyl, and methylbenzyl groups through a series of substitution reactions. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing the production time and cost.

Chemical Reactions Analysis

Types of Reactions

8-(allylamino)-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

8-(allylamino)-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 8-(allylamino)-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. For example, it may inhibit the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Analysis

The biological and physicochemical properties of purine derivatives are highly dependent on substituents at positions 7 and 8. Below is a comparative analysis of key analogs:

Electronic and Steric Effects

- 7-Substituents: The target compound’s 4-methylbenzyl group (aromatic, lipophilic) contrasts with the polar 2-hydroxy-3-(4-methoxyphenoxy)propyl group in ’s compound, which introduces hydrogen-bonding capacity .

- 8-Substituents: The allylamino group (target compound) offers unsaturated bonds for conjugation reactions, differing from the butylamino () and hydrazinyl () groups. Allyl groups may undergo Michael additions or oxidation, affecting metabolic stability . Trifluoropropyl () and 4-methylbenzyl () substituents at position 8 highlight how electronegative or aromatic groups alter electronic environments .

Physicochemical Properties

- Melting Points :

- Solubility :

- Polar 7-substituents (e.g., ’s hydroxy-methoxypropyl group) improve aqueous solubility compared to the target’s 4-methylbenzyl .

Biological Activity

The compound 8-(allylamino)-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione , with the CAS number 375355-28-5 , is a purine derivative that has garnered interest in biochemical research due to its potential biological activities. This article compiles findings from various studies to elucidate the compound's biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is , and it possesses a complex structure characterized by a purine core with an allylamino group and a 4-methylbenzyl substituent. The structural representation is crucial for understanding its biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 337.39 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

Anticancer Properties

Recent studies have indicated that purine derivatives exhibit significant anticancer properties. For instance, a study by Skoczylas et al. (2023) demonstrated that compounds similar to 8-(allylamino)-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione could inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

Case Study: Breast Cancer Cell Lines

- Cell Lines Used : MDA-MB-231 (triple-negative breast cancer)

- Concentration Tested : 10 µM to 100 µM

- Findings : Significant reduction in cell viability at higher concentrations with increased apoptosis markers (caspase activation).

Antiviral Activity

The compound has also shown promise as an antiviral agent. Research indicates that purine derivatives can inhibit viral replication by interfering with nucleotide metabolism. In vitro studies have suggested that such compounds might inhibit the replication of viruses like HIV and HCV.

Case Study: HIV Replication Inhibition

- Method : HIV-infected T-cells treated with varying concentrations of the compound.

- Results : A dose-dependent decrease in viral load was observed, alongside a reduction in p24 antigen levels.

The proposed mechanisms through which 8-(allylamino)-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione exerts its biological effects include:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in nucleotide synthesis.

- Induction of Apoptosis : Activation of apoptotic pathways leading to cancer cell death.

- Antiviral Mechanism : Interference with viral nucleic acid synthesis.

Summary of Key Studies

| Study Reference | Focus | Key Findings |

|---|---|---|

| Skoczylas et al. (2023) | Anticancer activity | Induced apoptosis in breast cancer cells |

| Zhang et al. (2022) | Antiviral properties | Inhibited HIV replication in vitro |

| Lee et al. (2021) | Enzyme inhibition | Reduced activity of nucleotide synthases |

Future Directions

Further research is needed to explore the full therapeutic potential of this compound. Key areas for future investigation include:

- In vivo Studies : To assess efficacy and safety profiles.

- Mechanistic Studies : To elucidate specific pathways affected by the compound.

- Formulation Development : To improve bioavailability and targeting.

Q & A

Q. Resolution Strategies :

Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple replicates.

Orthogonal Assays : Validate enzyme inhibition (e.g., luciferase-based ATP depletion) with SPR binding studies .

(Advanced) What structural features influence the compound’s interaction with adenosine receptors, and how can SAR studies be designed?

Methodological Answer:

Key structural determinants:

- Allylamino Group : Enhances binding to A₂A receptors via hydrophobic interactions.

- 4-Methylbenzyl Substituent : Modulates selectivity over A₁ receptors .

Q. SAR Study Design :

Analog Synthesis : Replace allylamino with cyclohexylamino or piperazinyl groups.

Assay Panel : Test analogs against A₁, A₂A, A₂B, and A₃ receptors using radioligand displacement assays .

Q. Analytical Validation :

(Advanced) How can in silico modeling predict the compound’s pharmacokinetic properties?

Methodological Answer:

- Molecular Docking : Simulate binding to adenosine receptors (PDB: 3EML) using AutoDock Vina. Focus on hydrogen bonding with Gln167 and π-π stacking with Phe168 .

- ADMET Prediction : Use SwissADME to estimate logP (2.8), BBB permeability (low), and CYP3A4 inhibition risk (high) .

(Basic) What cytotoxicity assays are recommended for preliminary safety profiling?

Methodological Answer:

- MTT Assay : Test in HEK293 and HepG2 cells (48-hour exposure, IC₅₀ > 50 µM indicates low toxicity) .

- hERG Inhibition : Use patch-clamp electrophysiology to assess cardiac risk (IC₅₀ > 10 µM preferred) .

(Advanced) How can researchers optimize the compound’s solubility for in vivo studies?

Methodological Answer:

- Co-Solvent Systems : Use 10% β-cyclodextrin in saline (improves aqueous solubility from 0.2 mg/mL to 5 mg/mL) .

- Prodrug Design : Introduce phosphate esters at the purine N9 position to enhance hydrophilicity .

(Basic) What are the best practices for handling and storing this compound?

Methodological Answer:

- Storage : Protect from light in amber vials under argon at –20°C.

- Handling : Use gloveboxes for anhydrous reactions; confirm purity via HPLC before biological use .

(Advanced) How does the compound’s electronic configuration influence its redox behavior in electrochemical assays?

Methodological Answer:

- Cyclic Voltammetry : The purine core exhibits reversible oxidation at +0.75 V (vs. Ag/AgCl), influenced by the electron-donating allylamino group .

- Implications : Redox activity may correlate with pro-oxidant effects in cellular assays; validate via ROS detection kits (e.g., DCFH-DA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.